molecular formula C14H9Cl2N5O B12161558 3,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

3,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12161558
M. Wt: 334.2 g/mol
InChI Key: HMBJKIQBANWKRC-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The tetrazole derivative is then coupled with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the tetrazole ring or the amide bond.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the dichlorobenzene and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research .

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-10-6-5-9(7-11(10)16)14(22)18-12-3-1-2-4-13(12)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

HMBJKIQBANWKRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)N3C=NN=N3

Origin of Product

United States

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